4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one
説明
特性
IUPAC Name |
1-(3-methylphenyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c1-3-11-23-19-10-5-4-9-18(19)22-21(23)16-13-20(25)24(14-16)17-8-6-7-15(2)12-17/h3-10,12,16H,1,11,13-14H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOLIKRSTNIWAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one is a derivative of benzimidazole and pyrrolidine, which has garnered attention due to its potential biological activities. This article explores its antimicrobial, anticancer, and antiviral properties based on recent research findings.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure features a benzimidazole moiety, which is known for various biological activities, including antimicrobial and anticancer effects. The presence of the allyl group and the m-tolyl substituent may enhance its pharmacological profile.
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, a study on related compounds demonstrated that certain benzimidazole derivatives had minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Candida albicans, with values as low as 1 µg/mL .
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 3ao | S. aureus | < 1 |
| 3aq | S. aureus (MRSA) | < 1 |
| 3aa | C. albicans | 3.9 - 7.8 |
This suggests that the compound may possess similar or enhanced antimicrobial properties due to its structural characteristics.
Anticancer Activity
Benzimidazole derivatives have also been studied for their anticancer potential. A specific study reported that compounds with similar structures showed IC50 values ranging from 1.84 to 10.28 mg/mL against various cancer cell lines . The mechanism of action often involves the inhibition of key signaling pathways involved in cancer cell proliferation.
| Compound | Cell Line | IC50 (mg/mL) |
|---|---|---|
| Compound A | MCF-7 (breast cancer) | 5.0 |
| Compound B | HeLa (cervical cancer) | 3.5 |
The compound may exhibit comparable efficacy in inhibiting cancer cell growth, warranting further investigation.
Antiviral Activity
Recent studies have highlighted the antiviral potential of benzimidazole derivatives against various viral strains. For example, some compounds have shown effective inhibition of HIV-1 and herpes simplex virus type-1 with EC50 values in the low nanomolar range . The mechanisms typically involve interaction with viral enzymes or cellular pathways essential for viral replication.
Case Studies
A notable case study involved the synthesis and evaluation of a series of benzimidazole derivatives, where one derivative demonstrated significant activity against multiple strains of viruses, including those resistant to standard treatments . The findings suggest that modifications in the chemical structure can lead to enhanced biological activity.
類似化合物との比較
Comparison with Similar Compounds
Structural and Functional Variations
Key Observations
Substituent Impact on Properties :
- Allyl vs. Benzyl : Allyl groups (target compound) may enhance reactivity due to unsaturation, whereas benzyl groups () increase steric bulk and lipophilicity .
- Aryl Groups : The m-tolyl group in the target compound likely improves solubility compared to naphthyl or dichlorophenyl derivatives () .
Synthetic Yields :
- Hydroxyphenyl derivatives (e.g., 21a) achieve >90% yields due to efficient cyclization , while thiazole-naphthyl analogs (e.g., 5a) yield ~60% due to multi-step complexity .
Fluorophenyl derivatives () may exhibit enhanced bioavailability due to fluorine’s electronegativity .
Spectral Consistency: The benzoimidazole NH proton (10.8 ppm in ¹H NMR) and pyrrolidinone carbonyl (173 ppm in ¹³C NMR) are conserved across derivatives, confirming core stability .
Q & A
Q. What are the critical parameters for optimizing the synthesis of 4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one?
The synthesis typically involves multi-step reactions, including the formation of the benzimidazole core, functionalization of the pyrrolidinone ring, and introduction of the m-tolyl group. Key parameters include:
- Temperature : Controlled heating (e.g., 60–80°C) during cyclization steps to avoid decomposition .
- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency for benzimidazole formation .
- Reaction time : Extended reaction times (24–48 hours) for coupling steps to ensure complete substitution .
- Catalysts : Use of Pd-based catalysts for cross-coupling reactions involving allyl groups .
Methodological optimization should employ HPLC or TLC to monitor reaction progress and column chromatography for purification .
Q. How is the structural integrity of this compound confirmed post-synthesis?
A combination of spectroscopic and analytical techniques is required:
- NMR spectroscopy : and NMR identify proton environments and confirm substitution patterns (e.g., allyl group resonances at δ 5.2–5.8 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 388.18) .
- X-ray crystallography : Resolves 3D conformation, particularly for stereochemical assignments in the pyrrolidinone ring .
- Thermal analysis : DSC and TGA assess thermal stability (decomposition >200°C) for storage and handling protocols .
Q. What in vitro assays are suitable for initial biological screening?
- Enzyme inhibition assays : Test activity against acetylcholinesterase (AChE) or β-secretase (BACE1) for neurodegenerative disease relevance (IC values reported for analogs: 0.5–5 μM) .
- Cell viability assays : Use MTT or resazurin-based methods on cancer cell lines (e.g., IC = 10–50 μM in HeLa or MCF-7 cells) .
- Antimicrobial screening : Broth microdilution assays against Gram-positive bacteria (e.g., S. aureus MIC = 8–16 μg/mL) .
Advanced Research Questions
Q. How can contradictory biological activity data across studies be resolved?
Discrepancies in reported IC values or target selectivity may arise from:
- Structural variations : Minor substituent changes (e.g., m-tolyl vs. p-tolyl) alter steric/electronic profiles .
- Assay conditions : Differences in buffer pH, serum content, or incubation time affect compound stability .
- Off-target effects : Use proteome-wide profiling (e.g., kinome screens) to identify unintended interactions .
Resolution requires standardized protocols (e.g., NIH Clinical Collection guidelines) and orthogonal assays (e.g., SPR for binding affinity validation) .
Q. What computational methods predict structure-activity relationships (SAR) for this compound?
- Molecular docking : Simulate binding to AChE (PDB ID: 4EY7) or kinase targets (e.g., IGF-1R) to identify key interactions (e.g., π-π stacking with Trp86) .
- QSAR modeling : Correlate substituent properties (e.g., Hammett σ values) with bioactivity using partial least squares regression .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize analogs .
Q. How can metabolic stability and toxicity be evaluated preclinically?
- Microsomal stability assays : Incubate with liver microsomes (human/rat) to measure half-life (t) and CYP450 inhibition potential .
- Ames test : Screen for mutagenicity using S. typhimurium TA98/TA100 strains .
- hERG binding assays : Mitigate cardiac toxicity risks via patch-clamp electrophysiology (IC >10 μM desirable) .
Q. What strategies improve solubility and bioavailability?
- Prodrug design : Introduce phosphate esters or PEGylated side chains for enhanced aqueous solubility .
- Co-crystallization : Formulate with cyclodextrins or co-crystal formers (e.g., succinic acid) .
- Nanoparticle encapsulation : Use PLGA or liposomal carriers to increase circulation time .
Methodological Notes
- Data reproducibility : Replicate synthesis and assays ≥3 times with independent batches .
- Negative controls : Include benzimidazole-free analogs to isolate pharmacological contributions of the pyrrolidinone core .
- Open-source tools : Utilize PubChem (CID: 142220638) or ChEMBL for bioactivity benchmarking .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
